1-Methoxytetrazole-5-carboxamide

Description

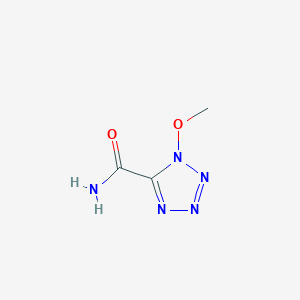

1-Methoxytetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a methoxy (-OCH₃) group at the 1-position and a carboxamide (-CONH₂) group at the 5-position. Tetrazoles are nitrogen-rich aromatic rings known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

115791-90-7 |

|---|---|

Molecular Formula |

C3H5N5O2 |

Molecular Weight |

143.1 g/mol |

IUPAC Name |

1-methoxytetrazole-5-carboxamide |

InChI |

InChI=1S/C3H5N5O2/c1-10-8-3(2(4)9)5-6-7-8/h1H3,(H2,4,9) |

InChI Key |

XHGVWANSDJMDRK-UHFFFAOYSA-N |

SMILES |

CON1C(=NN=N1)C(=O)N |

Canonical SMILES |

CON1C(=NN=N1)C(=O)N |

Synonyms |

1H-Tetrazole-5-carboxamide,1-methoxy-(9CI) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-methoxy-1H-tetrazole-5-carboxamide typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide to form the tetrazole ring . Industrial production methods may involve microwave-assisted synthesis or the use of heterogeneous catalysts to improve yield and efficiency .

Chemical Reactions Analysis

1-Methoxy-1H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1-Methoxy-1H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methoxy-1H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function . Additionally, the compound’s ability to mimic carboxylic acids allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

- 1-Aryl-5-methyltetrazoles (): Compounds like 1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole share a methoxy group but lack the carboxamide functionality. The aryl substituents influence melting points (e.g., 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole melts at 148–150°C) and synthetic yields (65–85%) .

- 5-Azido-1H-tetrazole (): Azido groups increase energetic properties but reduce thermal stability compared to methoxy-carboxamide derivatives. For instance, 5-Azido-3-nitro-1H-1,2,4-triazole exhibits high sensitivity to impact (10 J) and friction (80 N) .

- 5-Aminotetrazoles (): Amino groups at the 5-position enhance nucleophilicity, enabling participation in Michael additions. In contrast, the carboxamide group in 1-Methoxytetrazole-5-carboxamide may favor hydrogen bonding or metal coordination .

Pharmacological Potential

- Lamoxactam (): A cephalosporin antibiotic containing a tetrazole-thio group, highlighting the role of tetrazoles in drug design. The carboxamide group in this compound could similarly improve bioavailability or target binding .

Heterocyclic Analogs

Pyrazole Derivatives

- 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (): This pyrazole-based analog shares methoxy and carboxamide groups but lacks the tetrazole’s nitrogen-rich ring. Pyrazoles generally exhibit lower aromatic stabilization than tetrazoles, affecting electronic properties and metabolic stability .

- Pyrazole-carboximidamides (): Carboximidamide groups (e.g., in 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) differ from carboxamides by an imine group, altering basicity and hydrogen-bonding capacity .

Thiazole Derivatives

Table 2: Heterocyclic Comparison

Functional Group Analogs

- Carboxamide vs. Carboximidamide (): Carboxamidines (e.g., tetrazole-carboxamidine derivatives) are more basic than carboxamides, influencing their interaction with biological targets or metal ions .

- Imidazole-4-carboxamide (): The antitumor agent DIC (5-(dimethyltriazeno)imidazole-4-carboxamide) demonstrates that carboxamide groups on imidazole rings have distinct pharmacokinetics (plasma half-life: 35 min in humans) compared to tetrazoles, likely due to differences in ring electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.